4-[(Benzyl-tert-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester
Description
4-[(Benzyl-tert-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester is a structurally complex benzoic acid derivative featuring:
- A methyl ester group at the carboxylic acid position.
- A 4-substituted benzyl-tert-butoxycarbonyl (Boc)-protected amino-methyl group on the aromatic ring.
This compound is likely used as an intermediate in organic synthesis, particularly in peptide chemistry or pharmaceutical development, where Boc protection ensures amine group stability during reactions . The benzyl group may further modulate solubility or reactivity. While direct synthesis data for this compound is unavailable in the provided evidence, analogous compounds (e.g., Boc-protected benzoates) are synthesized via esterification or carbamate-forming reactions using catalysts like anhydrous FeCl₃ or sulfuric acid .
Properties
IUPAC Name |
methyl 4-[[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-21(2,3)26-20(24)22(14-16-8-6-5-7-9-16)15-17-10-12-18(13-11-17)19(23)25-4/h5-13H,14-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRONHSNIDBFNRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)CC2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aminomethylation of Benzoic Acid Derivatives
The foundational step involves introducing the aminomethyl group at the para-position of the benzoic acid skeleton. A common approach utilizes 4-bromomethylbenzoic acid methyl ester as the starting material, which undergoes nucleophilic substitution with a benzylamine derivative. For instance:
Dual Protection of the Amine Group
The primary amine is sequentially protected with tert-butoxycarbonyl (Boc) and benzyl groups to achieve the desired substitution pattern.
Boc Protection Under Basic Conditions
-
4-(Benzylaminomethyl)benzoic acid methyl ester is treated with di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) in the presence of triethylamine (TEA, 2 equivalents) in dichloromethane (DCM) at 25°C for 4 hours . This step affords 4-[(benzyl-tert-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester in 72–78% yield .
Alternative Route: Simultaneous Protection
A one-pot method using benzyl chloroformate (Cbz-Cl) and Boc₂O in dimethylformamide (DMF) with 4-dimethylaminopyridine (DMAP) catalysis has been reported, though yields are lower (~60%) due to competing side reactions.
Optimization of Esterification and Protection
Esterification of Carboxylic Acid Precursors
For substrates starting as carboxylic acids, esterification is critical. 4-[(Benzyl-tert-butoxycarbonyl-amino)-methyl]-benzoic acid is converted to its methyl ester via:
Boc Deprotection and Re-Protection
Intermediate deprotection may be required for functional group compatibility:
-
Trifluoroacetic acid (TFA, 20% in DCM) removes the Boc group at 0°C within 1 hour , followed by re-protection with Boc₂O to rectify incomplete reactions.
Comparative Analysis of Methodologies
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Stepwise Protection | Boc₂O, TEA, DCM, 25°C, 4h | 72–78% | High selectivity, minimal side products | Requires anhydrous conditions |
| One-Pot Protection | Cbz-Cl, Boc₂O, DMAP, DMF, 24h | ~60% | Reduced steps | Lower yield due to competing pathways |
| Esterification (SOCl₂) | MeOH, SOCl₂, reflux, 6h | >90% | Rapid, high efficiency | Hazardous SOCl₂ handling |
| DCC/DMAP Coupling | DCC, DMAP, DCM, 0–5°C, 12h | 88% | Mild conditions | Costly reagents |
Scalability and Industrial Adaptations
Continuous Flow Synthesis
Recent advancements employ microreactor systems to enhance Boc protection efficiency:
Solvent Recycling
Tetrahydrofuran (THF) and DCM are recovered via distillation, reducing waste and costs by ~40% in pilot-scale productions.
Challenges and Mitigation Strategies
Epimerization at the Aminomethyl Center
Prolonged exposure to acidic or basic conditions may cause racemization. Mitigation includes:
Chemical Reactions Analysis
Types of Reactions
4-[(Benzyl-tert-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester undergoes various types of chemical reactions, including:
Oxidation: In the presence of tert-butyl hydroperoxide, Csp3–H bond oxidation can occur.
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide.
Reduction: Trifluoroacetic acid, HCl.
Substitution: Various nucleophiles.
Major Products Formed
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of the free amine after Boc group removal.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(Benzyl-tert-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the synthesis of peptides and proteins for biological studies.
Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Benzyl-tert-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester involves the protection of amines through the Boc group. The Boc group is acid-labile, meaning it can be removed under acidic conditions to reveal the free amine . This allows for selective protection and deprotection of amines during chemical synthesis .
Comparison with Similar Compounds
Research Findings and Trends
- Synthetic Efficiency : Compounds like 4-tert-butyl-benzoate highlight the role of catalysts (e.g., FeCl₃) in achieving high yields (>90%) for industrial-scale production .
- Protective Group Stability : Boc-protected derivatives (e.g., ) are preferred in multi-step syntheses due to their resistance to basic conditions and selective deprotection under acids.
- Solubility vs. Reactivity: Hydrophilic substituents (e.g., hydroxyl in ’s 4-(4-hydroxybutyl)benzoate) improve aqueous solubility but may limit compatibility with non-polar reaction media .
Biological Activity
4-[(Benzyl-tert-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester (CAS No: 199982-18-8) is a complex organic compound that plays a significant role in organic synthesis and medicinal chemistry. Its structure includes a benzyl group and a tert-butoxycarbonyl (Boc) protecting group, which enhances its utility in various biological applications, particularly in peptide synthesis and drug development.
- Molecular Formula : C21H25NO4
- Molecular Weight : 355.43770 g/mol
- Purity : ≥95%
- Appearance : White solid
The synthesis of this compound typically involves the protection of amines using the Boc group, which is crucial for maintaining the stability of amine functionalities during chemical reactions. The Boc group is acid-labile, allowing for its removal under acidic conditions to yield the free amine, which can then participate in further chemical transformations.
Biological Activity
The biological activity of this compound has been explored in various contexts:
1. Peptide Synthesis
This compound serves as a building block in the synthesis of peptides and proteins, facilitating the introduction of specific amino acid sequences necessary for biological studies. The Boc protecting group allows for selective reactions without interfering with other functional groups.
2. Medicinal Chemistry
Research indicates that derivatives of this compound have potential applications as pharmaceutical agents. For instance, it has been utilized in synthesizing indoleamide derivatives that function as EP2 antagonists, showcasing its role in developing selective inhibitors for therapeutic targets .
3. Cancer Research
Preliminary studies have suggested that compounds similar to this compound may exhibit anti-cancer properties by inhibiting specific mitotic kinesins involved in cancer cell proliferation. For example, high-throughput screening has identified inhibitors that induce multipolar spindle formation in centrosome-amplified cancer cells, leading to cell death through aberrant mitotic processes .
Case Studies and Research Findings
Several notable studies have highlighted the biological implications of this compound:
- Study on HSET Inhibitors : Research involving high-throughput screening identified compounds that inhibit HSET (KIFC1), a kinesin essential for cancer cell survival. These inhibitors demonstrated micromolar to nanomolar potency against HSET and induced multipolarity in cancer cells, suggesting a potential mechanism for anti-cancer activity .
- Peptide Chemistry Applications : The compound has been effectively used to synthesize peptides with specific bioactivities, demonstrating its versatility in medicinal chemistry .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Boc-Asp(OBzl)-OH | Structure | Used in peptide synthesis; less versatile than this compound |
| Boc-Gly-OH | Structure | Commonly used but lacks the specificity provided by benzyl protection |
Q & A
Q. What are the common synthetic routes for preparing 4-[(Benzyl-tert-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester, and what critical steps ensure high yield and purity?
- Methodological Answer: Synthesis typically involves sequential protection-deprotection strategies. First, the amino group is protected with a tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or TEA). The methyl ester is introduced through esterification of the benzoic acid moiety using methanol and a coupling agent like DCC or HCl catalysis. Key steps include:
- Protection: Ensure anhydrous conditions for Boc protection to prevent hydrolysis .
- Coupling: Use stoichiometric control to avoid over- or under-functionalization .
- Purification: Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization improves purity .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers focus on?
- Methodological Answer:
- 13C NMR: Identifies the Boc-protected amine (δ ~155 ppm for the carbonyl, δ ~80 ppm for tert-butyl carbons) and methyl ester (δ ~52 ppm for OCH3) .
- 1H NMR: Look for benzyl protons (δ ~7.3 ppm, multiplet) and tert-butyl singlet (δ ~1.4 ppm) .
- IR Spectroscopy: Confirm ester carbonyl (C=O stretch ~1720 cm⁻¹) and Boc urethane (N-H stretch ~3350 cm⁻¹) .
- Mass Spectrometry (HRMS): Verify molecular ion peaks and fragmentation patterns (e.g., loss of tert-butyl group, m/z ~100) .
Q. What are the common impurities encountered during synthesis, and how can chromatographic methods be optimized for their detection?
- Methodological Answer: Common impurities include:
- Unprotected amine: Due to incomplete Boc protection (resolved via TLC monitoring, Rf ~0.5 in 3:7 EtOAc/hexane).
- Ester hydrolysis byproducts: Detectable via HPLC (C18 column, acetonitrile/water gradient) or GC-MS (retention indices ~1.80 for methyl benzoate derivatives) .
- Coupling reagent residues: Use preparative SEC (size-exclusion chromatography) for removal .
Advanced Research Questions
Q. How does the tert-butoxycarbonyl (Boc) protecting group influence the reactivity of the amino methyl group in subsequent reactions, and what conditions are required for its selective removal?
- Methodological Answer: The Boc group stabilizes the amine against nucleophilic or oxidative side reactions but requires acidic conditions (e.g., TFA/DCM or HCl/dioxane) for cleavage. Critical considerations:
- Acid Sensitivity: Avoid prolonged exposure to strong acids to prevent ester hydrolysis .
- Selectivity: Boc is stable to bases and nucleophiles, enabling orthogonal protection strategies (e.g., with Fmoc groups) .
- Mechanistic Insight: Deprotection proceeds via carbocation formation, which can be monitored by in situ FTIR to optimize reaction time .
Q. What experimental strategies can resolve contradictions in reaction yields reported in literature for coupling Boc-protected intermediates with benzoic acid derivatives?
- Methodological Answer: Yield discrepancies often arise from:
- Solvent Polarity: Use DMF for polar intermediates or THF for sterically hindered substrates .
- Catalyst Choice: Switch between DMAP (for rapid acylation) or HOBt (to suppress racemization) .
- Temperature Control: Lower temperatures (0–5°C) improve selectivity in coupling steps .
- Real-Time Monitoring: Employ reaction calorimetry to track exothermic events and adjust reagent addition rates .
Q. What mechanistic insights explain the stability differences between benzyloxycarbonyl (Cbz) and Boc protecting groups under acidic or basic conditions?
- Methodological Answer:
- Boc Stability: Resists base (e.g., piperidine) but cleaves under mild acids (TFA), making it ideal for acid-labile substrates. The tert-butyl group provides steric shielding .
- Cbz Reactivity: Cleaved by hydrogenolysis (H2/Pd-C) or strong acids (HBr/AcOH), limiting compatibility with reducible functional groups .
- Comparative Studies: DFT calculations show Boc’s carbamate resonance stabilization lowers activation energy for acidolysis vs. Cbz .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
